Product packaging for Isoflavanone(Cat. No.:CAS No. 4737-27-3)

Isoflavanone

Cat. No.: B1217009
CAS No.: 4737-27-3
M. Wt: 224.25 g/mol
InChI Key: RTRZOHKLISMNRD-UHFFFAOYSA-N
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Description

Isoflavanone is a pivotal intermediate in the biosynthesis of diverse isoflavonoids in plants, serving as a precursor to more complex compounds like pterocarpans, which are studied for their role in plant defense . Its significance in research stems from its presence in the active pathways of several medicinal plants. For instance, prenylated isoflavanones such as sophoronol C and E, isolated from Sophora mollis roots, have demonstrated moderate antiplasmodial activity against the CQS D10 strain of P. falciparum , highlighting its relevance in infectious disease research . Furthermore, compounds like Platythis compound A, isolated from the stem bark of Platycelphium voënse , have shown anti-tuberculosis activity, underscoring the potential of the this compound structure in investigating new therapeutic agents for microbial infections . The enzymatic conversion from its precursor, 2'-hydroxyisoflavone, is a critical biosynthetic step and is catalyzed by the enzyme isoflavone reductase (IFR) . This reaction introduces a chiral center, and studies have shown that IFR enzymes from species like soybean and alfalfa produce the (3R)-stereoisomer of the resulting this compound, such as vestitone . Researchers value this compound for its utility in tracing biosynthetic pathways, studying plant metabolic engineering, and as a starting point for the semi-synthesis of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B1217009 Isoflavanone CAS No. 4737-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZOHKLISMNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963817
Record name 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-27-3
Record name 2,3-Dihydro-3-phenyl-4H-1-benzopyran-4-one
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URL https://commonchemistry.cas.org/detail?cas_rn=4737-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Synthesis and Biosynthesis of Isoflavanones

Chemical Synthesis Methodologies

The chemical synthesis of isoflavanones has evolved from classical methods to more sophisticated and stereoselective strategies, enabling the creation of a diverse array of isoflavanone derivatives.

The total synthesis of this compound natural products often involves multi-step sequences that aim to construct the core this compound skeleton with precision and efficiency. A notable strategy is the divergent total synthesis, which allows for the generation of multiple analogues from a common intermediate. For instance, the total synthesis of nine different isoflavone (B191592) natural products has been achieved starting from the commercially available 2,4,6-trihydroxyacetophenone nih.govacs.orgacs.org. A key reaction in this approach is the Suzuki-Miyaura coupling, which is utilized to construct the isoflavone skeleton nih.govacs.org. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with an organohalide.

In a specific example, the synthesis of natural prenylated isoflavones such as Scandenone, Osajin, and 6,8-diprenylgenistein was accomplished using a key 5,7-dihydroxy-isoflavone intermediate mdpi.com. This intermediate was synthesized via a sequence involving the protection of hydroxyl groups, formation of an enamino ketone, intramolecular cyclization to a 3-iodochromone, and a subsequent Suzuki reaction with a phenylboronic acid derivative mdpi.com.

Table 1: Key Reactions in the Total Synthesis of this compound Scaffolds

Reaction Description Example Application
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form C-C bonds. Construction of the isoflavone skeleton from a 3-iodochromone and a phenylboronic acid derivative nih.govmdpi.com.
Intramolecular Cyclization Formation of a cyclic compound from a single molecule containing two reactive functional groups. Cyclization of an enamino ketone using iodine to form a 3-iodochromone intermediate mdpi.com.

Historically, the synthesis of isoflavones, the precursors to isoflavanones, has relied heavily on the deoxybenzoin and chalcone routes rsc.org. These methods continue to be refined and applied in modern organic synthesis researchgate.net.

The deoxybenzoin route involves the reaction of a 2-hydroxydeoxybenzoin (2-hydroxyphenyl benzyl ketone) with a one-carbon unit to form the C6-C3-C6 skeleton of the isoflavone rsc.org. This is typically achieved through formylation or acylation at the benzylic position, followed by O-cyclization rsc.org. A base-catalyzed condensation reaction of o-hydroxyl-α-phenylacetophenones with formyl reagents is a common method to afford various substituted isoflavones researchgate.net.

The chalcone route follows a biomimetic pathway that involves the oxidative rearrangement of a chalcone precursor, where the B-ring aryl group migrates to the 3-position of the C-ring rsc.org. Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde semanticscholar.orgmdpi.com. The subsequent isomerization of 2'-hydroxychalcones can lead to the formation of flavanones, which can be further converted to isoflavanones semanticscholar.org.

Table 2: Comparison of Deoxybenzoin and Chalcone Routes for Isoflavone Synthesis

Feature Deoxybenzoin Route Chalcone Route
Starting Material 2-Hydroxydeoxybenzoin Chalcone
Key Transformation Addition of a C1 unit and cyclization Oxidative rearrangement of the B-ring

| Mechanism | Formylation/acylation followed by O-cyclization rsc.org | Biomimetic aryl migration rsc.org |

The development of asymmetric synthesis methodologies has been crucial for obtaining enantiomerically pure isoflavanones, which is important for studying their biological activities. Strategies for asymmetric synthesis can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis ddugu.ac.in.

One approach involves the asymmetric reduction of the parent flavone or the resolution of racemic flavanones nih.gov. Non-enzymatic kinetic resolution has been successfully applied to 2-substituted 2,3-dihydro-4-quinolones, aza-analogs of flavanones, using palladium-catalyzed asymmetric allylic alkylation nih.gov. Another strategy is the intramolecular conjugate addition of a 2'-hydroxychalcone, where a chiral catalyst induces asymmetry at the C2 position nih.gov. Organocatalysis, using compounds like thiourea derivatives, has been shown to be effective in the asymmetric cyclization of α-substituted chalcones to produce flavanones with high enantiomeric excess (up to 94% ee) nih.gov.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. In the context of isoflavanones, this often involves controlling the stereochemistry at the C2 and C3 positions of the chromanone ring.

A notable example is the ruthenium-catalyzed stereoselective transfer hydrogenation of racemic this compound precursors, which has been used to synthesize isoflavans like (S)-equol with a specific stereochemistry rsc.org. The diastereomeric ratio of products can be influenced by the reaction conditions and the catalysts used. For instance, in the synthesis of certain pterocarpan (B192222) precursors, the treatment of an intermediate with TBDMSCl in the presence of a mild base afforded a mixture of diastereoisomers with a ratio of 5:1 at the C-3 position rsc.org. The use of chiral auxiliaries, such as (4S,5R)-(+)- and (4R,5S)-(-)-imidazolidin-2-ones, has been employed in the stereoselective α-benzylation of phenyl acetic acid derivatives to produce isoflavans mdpi.com.

Recent advancements in organic synthesis have led to the development of novel routes to isoflavanones that often offer advantages in terms of efficiency and functional group tolerance. Metal-catalyzed cross-coupling reactions have been particularly impactful. Besides the Suzuki-Miyaura reaction, the Negishi and Stille cross-coupling reactions have also been employed for the synthesis of isoflavones from functionalized chromones rsc.org.

Direct arylation of 2-hydroxyenaminoketones represents a more recent and efficient strategy, as it eliminates the need for pre-functionalization of the chromone precursor rsc.org. Nickel-catalyzed domino arylation reactions of ortho-hydroxyarylenaminones with aromatic bromides or carboxylic acids have also been developed for the synthesis of isoflavones researchgate.net. Another innovative approach involves the transformation of kojic acid-derived alkynes into 2-phenylbenzofurans, which can be further elaborated to produce isoflavonoid-containing natural products rsc.org.

Biosynthesis in Biological Systems

In nature, isoflavanones are primarily synthesized in leguminous plants through the phenylpropanoid pathway, a major route for the production of various secondary metabolites frontiersin.orgfrontiersin.org. The biosynthesis of isoflavonoids begins with the amino acid L-phenylalanine frontiersin.org.

The core isoflavonoid (B1168493) skeleton is formed from intermediates of the flavonoid pathway, namely naringenin and liquiritigenin (B1674857) frontiersin.org. The key enzymatic step that diverts the metabolic flow towards isoflavonoids is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme frontiersin.orgnih.gov. IFS catalyzes the migration of the B-ring from the 2-position to the 3-position of the C-ring of a flavanone (B1672756) (like naringenin or liquiritigenin), resulting in the formation of a 2-hydroxythis compound (B8725905) intermediate frontiersin.orgfrontiersin.org.

This unstable intermediate is then dehydrated by 2-hydroxythis compound dehydratase (HID) to yield the corresponding isoflavone, such as genistein (B1671435) or daidzein (B1669772) frontiersin.orgfrontiersin.org. These isoflavones can then be further modified by a variety of enzymes, including glycosyltransferases, methyltransferases, and acyltransferases, to produce a wide array of isoflavonoid derivatives encyclopedia.pub. The regulation of isoflavonoid biosynthesis is complex and occurs at multiple levels, including transcriptional regulation by transcription factors (e.g., MYB TFs), post-translational modifications, and in response to environmental and hormonal signals frontiersin.orgnih.gov.

Table 3: Key Enzymes in the Biosynthesis of Isoflavanones

Enzyme Abbreviation Function Substrate(s) Product(s)
Phenylalanine ammonia-lyase PAL Deamination of L-phenylalanine to cinnamic acid. L-Phenylalanine Cinnamic acid
Cinnamate 4-hydroxylase C4H Hydroxylation of cinnamic acid to p-coumaric acid. Cinnamic acid p-Coumaric acid
4-Coumarate:CoA ligase 4CL Activation of p-coumaric acid to p-coumaroyl-CoA. p-Coumaric acid p-Coumaroyl-CoA
Chalcone synthase CHS Condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. p-Coumaroyl-CoA, Malonyl-CoA Naringenin chalcone
Chalcone isomerase CHI Isomerization of naringenin chalcone to naringenin. Naringenin chalcone Naringenin
Isoflavone synthase IFS Catalyzes the 2,3-aryl migration of the B-ring of a flavanone. Naringenin, Liquiritigenin 2-Hydroxythis compound

This compound Formation within the Phenylpropanoid Pathway

Isoflavanones, and the broader class of isoflavonoids, are secondary metabolites synthesized in plants primarily through the phenylpropanoid pathway. frontiersin.orgnih.govresearchgate.net This complex metabolic network is responsible for producing a wide array of phenolic compounds, including flavonoids, lignin, and stilbenes, starting from the amino acid phenylalanine. researchgate.netnih.govnih.gov The biosynthesis of isoflavonoids represents a significant branch of the flavonoid pathway and is particularly prominent in leguminous plants (Fabaceae family). nih.govijcmas.com

The core structure of isoflavonoids is derived from intermediates of the general flavonoid pathway, namely the flavanones naringenin and liquiritigenin. frontiersin.orgnih.gov The journey begins when phenylalanine is converted into p-coumaroyl-CoA through the sequential action of several enzymes. nih.gov This intermediate then serves as a precursor for the synthesis of chalcones, which are subsequently isomerized to form the flavanone skeleton. researchgate.netnih.gov It is at this flavanone stage that the pathway diverges. A key enzymatic step, unique to isoflavonoid biosynthesis, redirects these flavanone intermediates, such as naringenin, away from the production of other flavonoids (like flavones and anthocyanins) and into the dedicated isoflavonoid branch. frontiersin.org This redirection is the critical juncture that leads to the formation of the isoflavanoid skeleton.

Enzymatic Transformations Leading to Isoflavanones and Related Isoflavonoids

The conversion of flavanones into isoflavonoids is a multi-step process governed by a series of specific enzymes. The central transformation involves a complex rearrangement of the flavanone's phenyl B-ring from the 2-position to the 3-position of the heterocyclic C-ring, which is the defining structural feature of isoflavonoids. researchgate.netnih.gov This reaction cascade begins with the flavanone precursors and results in the formation of a 2-hydroxythis compound intermediate, which is then dehydrated to yield the stable isoflavone. nih.govnih.gov

The committed step in isoflavonoid biosynthesis is catalyzed by Isoflavone Synthase (IFS) . frontiersin.orgijcmas.com IFS is a cytochrome P450-dependent monooxygenase that orchestrates the critical aryl migration reaction. nih.govoup.com It acts on flavanone substrates like naringenin or liquiritigenin, converting them into unstable (2R, 3S)-2-hydroxythis compound intermediates. frontiersin.orgnih.gov This reaction is the key branching point that channels metabolic flow from the general flavonoid pathway specifically toward isoflavonoid production. frontiersin.org

The resulting 2-hydroxythis compound is a transient compound that must be stabilized. frontiersin.orgnih.gov This is achieved through dehydration, a reaction catalyzed by 2-Hydroxythis compound Dehydratase (HID) , also referred to as Isoflavone Dehydratase (IFD). nih.govnih.gov HID facilitates the elimination of a water molecule from the 2-hydroxythis compound intermediate to form a stable double bond between the C-2 and C-3 positions of the C-ring. nih.govnih.govwikipedia.org This enzymatic dehydration is significantly faster than the spontaneous reaction, indicating that it is the primary mechanism in plant cells. nih.govresearchgate.net The final products of this two-step sequence are core isoflavones, such as daidzein and genistein. nih.govoup.comwikipedia.org

EnzymeAbbreviationFunction in this compound Biosynthesis
Isoflavone SynthaseIFSCatalyzes the aryl migration of the B-ring from C-2 to C-3 on a flavanone substrate, forming a 2-hydroxythis compound intermediate. frontiersin.orgnih.gov
2-Hydroxythis compound DehydrataseHID / IFDCatalyzes the dehydration of the 2-hydroxythis compound intermediate to form the stable isoflavone core structure. nih.govnih.govwikipedia.org

The production of isoflavanones is entirely dependent on the availability of their flavanone precursors, which are synthesized earlier in the flavonoid pathway. Two enzymes, Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) , are fundamental to this process. nih.govosti.gov

Chalcone Synthase (CHS) catalyzes the first committed step of the entire flavonoid biosynthesis pathway. nih.govoup.com It performs a series of condensation reactions, typically combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational C15 flavonoid skeleton in the form of a chalcone, such as naringenin chalcone. researchgate.netnih.gov

Following its synthesis, the chalcone is acted upon by Chalcone Isomerase (CHI) . oup.comresearchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the chalcone, closing the heterocyclic C-ring to form a tricyclic (2S)-flavanone, such as naringenin. nih.govfrontiersin.org While this cyclization can occur spontaneously, the presence of CHI increases the reaction rate by a factor of 10^7. nih.gov Legume-specific (Type II) CHIs are also capable of acting on 6'-deoxychalcone to produce 5-deoxyflavanones like liquiritigenin, which serve as precursors for isoflavones such as daidzein. frontiersin.org The flavanones produced by CHI are the direct substrates for Isoflavone Synthase (IFS), making CHS and CHI indispensable for the upstream supply of intermediates for this compound synthesis. frontiersin.org

The biosynthesis of isoflavanones begins with the general phenylpropanoid pathway, which converts the primary metabolite L-phenylalanine into key intermediates for secondary metabolism. nih.govnih.gov This initial sequence is catalyzed by three crucial enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). nih.govnih.govresearchgate.net

Phenylalanine Ammonia Lyase (PAL) catalyzes the first committed step of the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govnih.gov This reaction is a central control point that directs the flow of carbon from primary metabolism into the vast network of phenylpropanoid compounds. nih.govnih.gov

Next, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.govnih.govnih.gov This is the first oxidative step in the pathway. nih.gov

Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by catalyzing the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. nih.govnih.gov This activated thioester is the essential precursor that enters the flavonoid branch of the pathway, where it is utilized by Chalcone Synthase (CHS). researchgate.netmdpi.com Therefore, the coordinated action of PAL, C4H, and 4CL is fundamental for supplying the necessary building blocks for the entire isoflavonoid biosynthetic pathway. researchgate.netresearchgate.net

Upstream Phenylpropanoid Pathway Enzymes
Enzyme Function
Phenylalanine Ammonia Lyase (PAL)Converts L-phenylalanine to trans-cinnamic acid. nih.gov
Cinnamate-4-Hydroxylase (C4H)Converts trans-cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate-CoA Ligase (4CL)Converts p-coumaric acid to p-coumaroyl-CoA. nih.govnih.gov

Genetic and Metabolic Engineering for this compound Production

Given their limited natural distribution, primarily within legumes, significant research has focused on metabolic engineering to produce isoflavonoids in non-native plants and microorganisms. frontiersin.orgnih.gov This involves the transfer and expression of the necessary biosynthetic genes, particularly the key gene encoding Isoflavone Synthase (IFS), into a host that naturally produces the flavanone precursors but lacks the subsequent isoflavonoid pathway. frontiersin.org By strategically blocking competing pathways, such as the route to anthocyanins, the metabolic flux can be redirected to enhance the accumulation of the desired isoflavonoid compounds. frontiersin.org

Microbial hosts such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have become popular platforms for the heterologous production of isoflavonoids. frontiersin.org These microorganisms offer several advantages, including rapid growth, simple cultivation, and well-established genetic tools for pathway engineering. frontiersin.org

The de novo synthesis of parent isoflavonoids like genistein requires the reconstruction of a long biosynthetic pathway, often involving at least seven enzymes (PAL, 4CL, CHS, CHI, CHR, IFS, and HID/IFD). nih.govfrontiersin.org A significant challenge in this process has been the functional expression of plant-derived cytochrome P450 enzymes, such as IFS, in prokaryotic hosts like E. coli. frontiersin.org However, strategies have been developed to overcome these hurdles.

Successful production of isoflavonoids has been achieved in both yeast and E. coli. For instance, engineered S. cerevisiae strains have been developed for the de novo production of flavonoids from glucose. dtu.dknih.govdtu.dk In one approach, co-cultivation of an E. coli strain producing the precursor naringenin with a S. cerevisiae strain expressing IFS resulted in the accumulation of genistein. nih.govfrontiersin.org These microbial cell factories represent a promising and sustainable alternative for the large-scale production of valuable isoflavonoid compounds. dtu.dk

Engineering in Non-Leguminous Plant Systems

The natural occurrence of isoflavanones and their isoflavone precursors is largely restricted to leguminous plants. However, advancements in metabolic engineering have enabled the production of these compounds in various non-leguminous plant systems. This has been primarily achieved through the heterologous expression of key enzymatic genes from the isoflavonoid biosynthetic pathway.

The central strategy involves introducing the gene for isoflavone synthase (IFS), a critical enzyme that directs the phenylpropanoid pathway intermediate, naringenin, toward isoflavone synthesis. nih.gov Since naringenin is a common flavonoid intermediate in most higher plants, the introduction of IFS alone can be sufficient to produce the isoflavone genistein. nih.gov This approach has been successfully demonstrated in a range of non-legume species, including Arabidopsis, tobacco (Nicotiana tabacum), rice, tomato, and rapeseed (Brassica napus). frontiersin.orgnih.gov

To produce other isoflavones, such as daidzein, additional enzymes are required. Daidzein synthesis necessitates the precursor liquiritigenin, which is not typically found in non-legumes. nih.gov The synthesis of liquiritigenin is achieved through the combined action of chalcone synthase (CHS) and chalcone reductase (CHR). Therefore, the co-expression of both IFS and CHR is necessary to engineer daidzein production in non-leguminous hosts. nih.gov

Researchers have found that simply introducing the key enzyme genes may result in low yields of isoflavones. To enhance production, strategies have evolved to include the co-expression of multiple structural genes or combining structural genes with transcription factors that regulate the flavonoid pathway. frontiersin.orgnih.gov For instance, inducing the broader flavonoid/anthocyanin branch of the phenylpropanoid pathway through UV-B light treatment in engineered Arabidopsis was shown to boost genistein production. nih.gov Similarly, expressing a transcription factor that regulates the anthocyanin pathway in maize cells, along with the IFS gene, enabled genistein synthesis. nih.gov The isoflavones produced in these engineered systems are often found in conjugated forms, indicating that the endogenous enzymes of the host plants can recognize and modify the novel compounds. nih.gov

Host Plant SystemEngineered GenesResulting Isoflavone(s)Key Finding
Arabidopsis thalianaSoybean Isoflavone Synthase (IFS)GenisteinDemonstrated the feasibility of producing genistein by introducing a single key enzyme. nih.gov
Tobacco (Nicotiana tabacum)Soybean IFSGenisteinGenistein production was higher in floral tissue, which has high native phenylpropanoid pathway activity. nih.gov
Maize (Zea mays) cellsIFS + Anthocyanin Pathway Transcription FactorGenisteinCo-expression of a regulatory transcription factor effectively induced the pathway for genistein production. nih.gov
Maize (Zea mays) cellsIFS + CHR + Anthocyanin Pathway Transcription FactorGenistein, DaidzeinIntroduction of Chalcone Reductase (CHR) was necessary for the synthesis of daidzein. nih.gov
Rice, Tomato, Brassica napusSoybean IFS (GmIFS)IsoflavonesHeterologous expression of key enzyme genes can achieve isoflavone synthesis in various non-legume crops. frontiersin.orgnih.gov

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of isoflavanones is a tightly controlled process, regulated at multiple levels including gene expression, the activity of transcription factors, and responses to environmental cues. This intricate regulation ensures that these compounds are produced in the right tissues, at the right time, and in response to specific needs of the plant.

Gene Expression The accumulation of isoflavanones is directly linked to the transcriptional regulation of genes encoding the biosynthetic enzymes. The expression of genes in the phenylpropanoid pathway is known to be triggered by various developmental and tissue-specific signals. nih.gov Key rate-limiting enzymes whose gene expression is critical for isoflavone synthesis include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and isoflavone synthase (IFS). mdpi.com Studies in high-isoflavone varieties of red clover (Trifolium pratense) revealed significantly higher expression levels of these genes compared to low-isoflavone varieties, indicating that transcriptional activity is a primary determinant of isoflavone content. mdpi.com Specifically, the high expression of IFS is considered a rate-limiting step that facilitates the accumulation of major isoflavones like genistein and daidzein. mdpi.com

Transcription Factors Transcription factors (TFs) are key regulators that control the expression of structural genes in the isoflavonoid pathway. nih.gov Several TF families, including MYB, bHLH, bZIP, WRKY, and WD40, have been identified as crucial regulators. nih.govmdpi.com

MYB transcription factors, in particular, have been extensively studied and shown to act as activators of isoflavone biosynthetic genes. nih.gov For example, the R1-type MYB protein GmMYB176 in soybean specifically activates the promoter of the CHS8 gene, which is pivotal for providing the chalcone substrate for isoflavone synthesis. frontiersin.org Overexpression of certain R2R3-type MYB TFs, such as GmMYB102, GmMYB280, and GmMYB502, in soybean hairy roots led to a two- to four-fold increase in the accumulation of total isoflavones. nih.govjst.go.jp This demonstrates their direct role in enhancing the biosynthetic flux towards isoflavonoids. nih.govjst.go.jp The coordinated action of different TFs is often required; for instance, co-overexpression of GmMYB176 and GmbZIP5 resulted in a significant increase in total isoflavonoid content in soybean hairy roots. nih.gov

Transcription FactorFamilyTarget Gene(s) / PathwayEffect
GmMYB176R1-MYBActivates CHS8 promoterIncreases synthesis of isoflavonoids in soybean. frontiersin.org
GmMYB102R2R3-MYBIsoflavone biosynthetic genesActs as an activator, increasing isoflavone accumulation. nih.govjst.go.jp
GmMYB280R2R3-MYBIsoflavone biosynthetic genesActs as an activator, increasing isoflavone accumulation. nih.govjst.go.jp
GmMYB502R2R3-MYBIsoflavone biosynthetic genesActs as an activator, increasing isoflavone accumulation. nih.govjst.go.jp
GmMYB29R3-MYBActivates IFS2 and CHS8 promotersOverexpression increases isoflavone content. mdpi.com
GmbZIP5bZIPWorks with GmMYB176Co-overexpression increases total isoflavonoid content. nih.gov

Environmental Stress The synthesis and accumulation of isoflavanones are significantly influenced by a variety of environmental factors and stress conditions. frontiersin.orgnih.gov These compounds often function as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogenic microorganisms. nih.govfrontiersin.org Consequently, biotic stresses like fungal elicitors or pathogen attacks lead to a rapid increase in isoflavonoid levels. nih.govfrontiersin.org

Environmental Factor/StressEffect on this compound/Isoflavone BiosynthesisMechanism/Observation
Fungal Infection / Pathogen AttackInduces accumulationIsoflavonoids act as phytoalexins to inhibit pathogen growth. frontiersin.orgfrontiersin.org
UV RadiationInduces accumulationPart of a general stress response to protect the plant. frontiersin.orgnih.gov
Nutrient Deficiency (Nitrogen, Phosphorus)Induces accumulationStress response leading to enhanced secondary metabolite production. frontiersin.orgnih.gov
High TemperatureReduces accumulationHigh temperatures can reduce the expression of key biosynthetic genes like CHS and IFS. researchgate.net
DroughtAffects accumulationDrought stress is a significant environmental factor that alters isoflavone content. researchgate.net
Hormonal Signals (e.g., Auxin)Modulates biosynthesisHormones are involved in the signaling networks that regulate the pathway in response to stress. frontiersin.orgnih.gov

Advanced Characterization and Analytical Methodologies for Isoflavanones

Spectroscopic Elucidation Techniques

The definitive characterization of isoflavanones involves the application of various spectroscopic methods, each providing unique insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of isoflavanones. Both ¹H NMR and ¹³C NMR provide fundamental information about the number and types of protons and carbons, their chemical environments, and connectivity.

¹H NMR: This technique reveals the presence and multiplicity of protons, offering insights into their neighboring atoms through coupling constants. For isoflavanones, characteristic signals include those for aromatic protons, protons on the heterocyclic ring, and any attached functional groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups. For instance, the proton at the C-2 position of the isoflavanone core typically appears as a singlet in the ¹H NMR spectrum isciii.es. The chemical shift values of protons, particularly those on ring B, can indicate substitution patterns, such as the presence of meta-coupled protons suggesting a specific hydroxylation or methoxylation pattern rsc.orgresearchgate.net. The presence or absence of a 2′-hydroxyl group can be deduced from the chemical shift of the 5-hydroxyl proton in specific solvents researchgate.net.

¹³C NMR: This provides information on the carbon backbone, including the chemical shifts of quaternary carbons and those bearing protons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the complete assignment of the carbon skeleton researchgate.netnih.gov. Specific carbon signals, such as the carbonyl carbon (C-4), are characteristic of the this compound structure researchgate.net.

Table 1: Characteristic ¹H NMR Signals for this compound Core

Proton PositionTypical Chemical Shift (ppm)DescriptionReference
H-27.76 - 8.45Singlet, characteristic of the this compound C-2 isciii.esrsc.org
H-86.63 - 6.87Singlet, indicating substitution at C-7 isciii.esrsc.org
Ring B protons6.95 - 7.50Multiplets, coupling patterns reveal substitution isciii.esrsc.org

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a cornerstone for identifying and characterizing isoflavanones, offering high sensitivity and specificity. It provides information on the molecular weight and fragmentation patterns, which are critical for structural elucidation and isomer differentiation rsc.orgnih.govtandfonline.comnih.govresearchgate.net.

Fragmentation Patterns and Isomer Differentiation

The fragmentation of isoflavanones under MS conditions generates characteristic ions that serve as a molecular fingerprint. Collision-Induced Dissociation (CID) is commonly employed to induce fragmentation.

Retro-Diels-Alder (rDA) Cleavage: A predominant fragmentation pathway for isoflavones involves the cleavage of the C-ring, often via a retro-Diels-Alder reaction. This process can lead to the formation of a protonated diene fragment from ring A and a neutral alkyne from ring B tandfonline.comresearchgate.net. These fragmentation patterns are diagnostic for the isoflavone (B191592) skeleton and can help distinguish them from flavones, which exhibit different fragmentation pathways rsc.orgtandfonline.comresearchgate.netnih.gov.

Neutral Losses: Specific neutral losses, such as the loss of two carbon monoxide (CO) molecules (56 u), are characteristic of isoflavones and are particularly useful for differentiating them from isomeric flavones tandfonline.comnih.gov. This double loss of CO is a hallmark of isoflavone fragmentation in positive ion mode nih.gov.

Isomer Differentiation: Subtle differences in substitution patterns, such as hydroxylation or methoxylation on the aromatic rings, lead to distinct fragmentation patterns, allowing for the differentiation of isobaric and isomeric isoflavanones rsc.orgresearchgate.netnih.govmdpi.com.

Table 2: Key MS Fragmentation Patterns for Isoflavones

Fragmentation TypeCharacteristic LossSignificanceReference
C-ring Cleavage (rDA)VariesDiagnostic for isoflavone skeleton tandfonline.comresearchgate.net
Double CO Loss56 uDistinguishes isoflavones from flavones tandfonline.comnih.gov
Substitution-specificVariesDifferentiation of isomers based on hydroxylation/methoxylation patterns rsc.orgresearchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) and Pseudo-MS3 Approaches

Tandem mass spectrometry (MS/MS) and its extensions (MSⁿ) provide enhanced capabilities for structural analysis by fragmenting selected ions and analyzing the resulting product ions.

MS/MS: This technique involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺) and fragmenting it. The resulting spectrum provides detailed structural information, aiding in the identification of functional groups and substitution patterns rsc.orgtandfonline.comnih.gov.

Pseudo-MS3: In cases where MS³ fragmentation is not directly available or for enhanced analysis, pseudo-MS³ approaches are employed. This often involves in-source fragmentation (ISF) or in-source collision-induced dissociation (ISCID) followed by a second stage of fragmentation. This method is effective for cleaving glycosidic bonds and obtaining fragmentation spectra of the aglycones, thereby facilitating the differentiation of isomeric flavonoid aglycones mdpi.comsemanticscholar.orgkyoto-u.ac.jp. These techniques are crucial for detailed structural characterization, especially when dealing with complex mixtures of conjugated isoflavonoids semanticscholar.orgd-nb.info.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Features

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of isoflavanones.

IR Spectroscopy: IR spectroscopy identifies the presence of specific functional groups through their characteristic vibrational frequencies. For isoflavanones, key absorptions include those for phenolic hydroxyl groups (around 3456 cm⁻¹) and the conjugated carbonyl group (C=O) in the heterocyclic ring (around 1601 cm⁻¹) researchgate.netspiedigitallibrary.org. Bands associated with aromatic C-H bending and C=C stretching vibrations are also observed spiedigitallibrary.orgmdpi.com.

UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores within the this compound molecule. Isoflavones typically exhibit two main absorption maxima in the UV region: one around 250-260 nm and another broader band or shoulder at higher wavelengths, often around 300-338 nm isciii.esresearchgate.netrsc.orgresearchgate.net. These absorption patterns are characteristic of the isoflavone skeleton and can help differentiate them from other flavonoid classes, such as flavones, which have distinct UV profiles rsc.org.

Table 3: Characteristic UV-Vis Absorption Maxima for Isoflavones

Absorption Maxima (nm)Typical AssignmentReference
250-260Characteristic absorption of the isoflavone core researchgate.netrsc.org
300-338 (shoulder)Further absorption of the isoflavone chromophore researchgate.netrsc.org

Circular Dichroism (CD) for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, including isoflavanones that possess stereocenters.

Chirality in Isoflavanones: Many isoflavanones, particularly those with substitutions at the C-3 position, can exist as enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure researchgate.netnih.govkoreascience.krnih.govresearchgate.net.

Absolute Configuration Determination: By analyzing the sign and intensity of Cotton effects (positive or negative bands in the CD spectrum) in specific wavelength regions, the absolute configuration (e.g., R or S) at chiral centers can be assigned. For example, the octant rule, modified for cyclic arylketones, can be applied to isoflavanones. A positive Cotton effect between 280-350 nm for the n→π* carbonyl transition is often associated with a (3R)-configuration in isoflavanones researchgate.netkoreascience.krresearchgate.net. CD data can be correlated with known configurations of related compounds or determined through theoretical calculations researchgate.netnih.govkoreascience.krresearchgate.net.

This compound Compound List:

this compound

Daidzein (B1669772)

Genistein (B1671435)

Formononetin (B1673546)

Biochanin A

Glycitein

Prunetin

Calycosin

Pratensein

Surinamensin

Genistin

Daidzin

Glycitin (B1671906)

Piscidia carthagenensis derived isoflavones

Irigenin

Isoflavan-4-ol

Structure Activity Relationship Sar and Derivatization Studies

Design and Synthesis of Isoflavanone Derivatives and Analogs

The synthesis of this compound analogs is a key strategy for discovering compounds with improved biological profiles. nih.gov These efforts focus on the targeted modification of the this compound scaffold, the introduction of diverse functional groups, and the creation of hybrid molecules that combine the features of isoflavanones with other pharmacologically active agents. nih.govresearchgate.net

The this compound structure, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran C-ring, offers multiple sites for chemical modification. mdpi.com Diversification of this C6-C3-C6 framework is achieved through late-stage functionalization of these rings, which has led to the discovery of analogs with enhanced antiproliferative activities against various cancer cell lines. nih.govresearchgate.net

Research has demonstrated that even subtle changes to these rings can significantly impact biological function. For example, studies have reported the isolation of isoflavone (B191592) derivatives with unusual, non-aromatic, and hydroxylated B-rings, which exhibit potent antiproliferative and anti-oestrogenic properties. nih.gov The synthesis of the core ABC-ring system itself can be achieved through various methods, including strategies like the Robinson annulation, which allows for the controlled construction of the cyclic framework.

A primary strategy for expanding the chemical diversity and biological activity of isoflavanones is the introduction of various substituents onto the core structure. nih.gov

Prenyl Groups: Prenylation, the addition of a prenyl side-chain, is a common modification. nih.gov Prenylated flavonoids often show enhanced bioactivities compared to their non-prenylated parent compounds, a characteristic potentially linked to increased lipophilicity which may improve cell membrane permeation. nih.govmcmaster.ca Natural and synthetic prenylated isoflavanones have been studied extensively for their antioxidant and anticancer potential. nih.govmcmaster.ca

Hydroxyl and Methoxy (B1213986) Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups are critical determinants of biological activity. jcpjournal.orgfrontiersin.org For instance, the biotransformation of the soy isoflavone glycitin (B1671906) can introduce an additional hydroxyl group to create 3′-Hydroxyglycitin, a novel derivative with significantly potent antioxidant and anti-α-glucosidase activity. mdpi.com Similarly, the methylation of hydroxyl groups, such as the conversion of daidzein (B1669772) to formononetin (B1673546), is a key step in the biosynthesis of many active isoflavonoids. frontiersin.org

The following table details examples of this compound derivatives and the key substituents introduced to modify their activity.

Parent CompoundDerivative/AnalogKey Substituent(s) IntroducedReference(s)
Genistein (B1671435)2'-hydroxy-3'-methoxygenisteinHydroxyl, Methoxy nih.gov
Biochanin A5-deoxy-3′-prenylbiochanin APrenyl researchgate.net
Glycitin3′-HydroxyglycitinHydroxyl mdpi.com
DaidzeinFormononetinMethoxy frontiersin.org

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better efficacy, and a modified selectivity profile compared to the individual parent compounds. nih.gov This strategy has been successfully applied to isoflavanones to develop novel anticancer agents. nih.gov

Examples of this approach include:

Isoflavone-Alkaloid Hybrids: Researchers have synthesized analogs of isoflavones hybridized with the alkaloid cytisine. nih.gov

Isoflavone-Lignan Hybrids: Novel compounds have been prepared by the hybridization of the isoflavone formononetin with podophyllotoxin, an anticancer lignan. nih.gov These conjugates exhibited more potent cytotoxic activity against a range of cancer cell lines than formononetin alone. nih.gov

This strategy effectively combines the structural features of isoflavanones with those of other bioactive classes to generate novel chemical entities with synergistic or improved therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoflavanones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jcpjournal.org For isoflavanones, QSAR studies are instrumental in understanding how specific structural features influence their therapeutic effects, thereby guiding the design of more potent and selective derivatives. nih.gov

Various computational methods are employed to build QSAR models for isoflavanones. These models use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict biological activity. jcpjournal.org

Commonly used approaches include:

Multivariate Linear Regression: Methods like Multiple Linear Regression Analysis (MLRA) and Partial Least Squares (PLS) are used to generate correlation models that relate structural features to activities such as radical scavenging or cytotoxicity. jcpjournal.orgmdpi.com

Machine Learning Algorithms: Genetic Algorithms (GA) can be used to select the most relevant descriptors for building a robust QSAR model. jcpjournal.org

3D-QSAR: Three-dimensional QSAR approaches, such as field-based methods, establish correlations between the biological activity of a set of molecules and their 3D properties, including steric, electrostatic, and hydrophobic fields. mdpi.com

These models have shown good predictive power, with studies reporting high correlation between theoretical and experimental IC50 values for various biological targets. nih.gov For instance, QSAR models for cytotoxicity against HeLa cells found that activity was primarily governed by quantum-chemical factors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the net charges on specific carbon atoms. researchgate.net

A pharmacophore is a specific arrangement of molecular features that is essential for a molecule to interact with a specific biological target and trigger a response. scispace.com Identifying the pharmacophore of isoflavanones helps in designing new molecules that retain these crucial features for activity.

Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-target complex. mdpi.comnih.gov For isoflavanones, these models typically highlight several key features:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on the this compound skeleton often act as hydrogen bond donors or acceptors, forming critical interactions within a receptor's active site. nih.gov

Aromatic/Hydrophobic Centers: The benzene rings of the this compound structure provide essential aromatic and hydrophobic regions that contribute to binding. nih.govmdpi.com

Pharmacophore analysis of isoflavonoids as lipoxygenase inhibitors, for example, concluded that potent molecules should possess donor-acceptor and aromatic centers to encourage interactions in the enzyme's active site. nih.gov These models serve as powerful tools for virtual screening of compound libraries to identify novel this compound-based inhibitors for various therapeutic targets. mdpi.com

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in the biological activity of isoflavanones. The presence of a chiral center at the C3 position of the this compound scaffold means that these compounds can exist as enantiomers (non-superimposable mirror images), which can exhibit distinct pharmacological properties. This stereoselectivity arises from the specific interactions between the chiral this compound and its biological targets, such as enzymes and receptors, which are themselves chiral environments.

A significant body of research has demonstrated that the biological activities of this compound enantiomers can differ substantially. For instance, studies on homoisoflavanones, a closely related class of compounds, have revealed that stereochemistry is a critical determinant of their antiangiogenic efficacy. In the case of the naturally occurring homothis compound cremastranone, the (S)-enantiomer has been shown to be generally superior to the naturally occurring (R)-isomer in terms of its antiangiogenic activity. This highlights that the specific spatial orientation of the substituent at the chiral center is crucial for optimal interaction with the biological target responsible for angiogenesis inhibition.

The differential activity of enantiomers is a common phenomenon in pharmacology and is attributed to the fact that biological systems are inherently chiral. Enzymes and receptors possess specific three-dimensional binding sites, and only one enantiomer of a chiral ligand may fit correctly to elicit a biological response. The other enantiomer might exhibit weaker activity, a different type of activity, or even be inactive. In some cases, one enantiomer can have beneficial effects while the other may be associated with adverse effects.

The synthesis of enantiomerically pure isoflavanones is therefore a key area of research to fully elucidate the structure-activity relationships and to develop more potent and selective therapeutic agents. Techniques such as asymmetric synthesis and chiral chromatography are employed to obtain pure enantiomers for biological evaluation. The characterization of the absolute configuration of these enantiomers, often using techniques like circular dichroism spectroscopy, is essential for understanding their stereospecific interactions with biological targets.

While research specifically detailing the stereoselective anti-inflammatory or cytotoxic effects of a wide range of this compound enantiomers is still an evolving field, the principles of stereochemistry in drug action strongly suggest that such differences are likely to exist. The exploration of the stereochemical aspects of this compound bioactivity is crucial for the rational design of new and more effective therapeutic agents based on this scaffold.

Table 1: Influence of Stereochemistry on the Antiangiogenic Activity of Homothis compound Enantiomers

CompoundStereochemistryBiological ActivityKey Finding
Cremastranone Analog(S)-configuration at C3Superior antiangiogenic efficacyThe spatial arrangement at the chiral center dictates the potency of angiogenesis inhibition.
Cremastranone(R)-configuration (natural form)Lower antiangiogenic efficacyThe naturally occurring enantiomer is less active in inhibiting angiogenesis compared to its synthetic counterpart.

Targeted Design for Specific Biological Interactions

The this compound scaffold has proven to be a versatile template for the design of targeted therapeutic agents. Through rational drug design and derivatization strategies, researchers have successfully modified the basic this compound structure to create compounds with enhanced affinity and selectivity for specific biological targets, including enzymes and nuclear receptors. These targeted design approaches often involve computational modeling to predict the binding interactions between the this compound derivatives and their intended targets, followed by chemical synthesis and biological evaluation.

One prominent example of the targeted design of isoflavanones is the development of potent and selective aromatase inhibitors . Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Researchers have designed and synthesized a series of this compound derivatives with modifications on both the A and B rings to enhance their interaction with the aromatase active site. For instance, the introduction of a 6-methoxy group on the A-ring of the this compound scaffold led to a significant increase in inhibitory potency. Computational docking studies suggested that this modification allows for favorable hydrogen bonding interactions with the enzyme's active site.

Another successful application of targeted design is the development of this compound-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . EGFR is a key signaling protein that is often overactive in various cancers. Based on a pharmacophore model for EGFR inhibitors, a 3'-chloro-5,7-dihydroxyisoflavone was designed and synthesized. This compound demonstrated significantly higher potency than the parent isoflavone, genistein. Molecular modeling suggested that the m-chlorophenyl moiety of this derivative engages in a sulfur-aromatic interaction with a cysteine residue in the EGFR kinase domain, contributing to its enhanced inhibitory activity.

Furthermore, isoflavone and this compound derivatives have been designed to target other important biological molecules:

Kinase Inhibitors: Beyond EGFR, isoflavone derivatives have been developed as inhibitors of other kinases, such as PI3Kδ, which are involved in cell signaling pathways critical for cancer cell growth and survival. nih.gov

Hedgehog Pathway Inhibitors: Inspired by the natural prenylated isoflavone glabrescione B, derivatives have been designed to inhibit the Hedgehog signaling pathway, which is aberrantly activated in certain cancers. nih.gov

Nuclear Receptor Modulators: Isoflavones and their derivatives have been shown to interact with various nuclear receptors, including peroxisome proliferator-activated receptors (PPAR) and estrogen-related receptors (ERR). nih.govjapsonline.comnih.govresearchgate.net This interaction can modulate gene expression and influence metabolic and inflammatory processes. The design of this compound analogs with selective activity for specific nuclear receptor subtypes is an active area of research. nih.govjapsonline.comnih.govresearchgate.net

The targeted design of this compound derivatives involves a multidisciplinary approach that combines medicinal chemistry, computational modeling, and molecular biology. This strategy allows for the optimization of the this compound scaffold to achieve high potency and selectivity for a desired biological target, paving the way for the development of novel therapeutic agents for a range of diseases.

Table 2: Examples of Targeted Design of this compound Derivatives

TargetDesigned DerivativeRationale for DesignResulting Biological Activity
Aromatase6-Methoxythis compoundEnhance hydrogen bonding with the enzyme's active site.Potent inhibition of aromatase.
EGFR Tyrosine Kinase3'-Chloro-5,7-dihydroxyisoflavoneIntroduce a group capable of sulfur-aromatic interaction with a key cysteine residue.Increased inhibitory potency against EGFR kinase.
PI3KδIsoflavone-purinone hybridMolecular hybridization to combine pharmacophores.Inhibitory effects against PI3Kδ. nih.gov
Hedgehog PathwayGlabrescione B derivativesMimic the natural inhibitor to block Gli1/DNA interaction.Inhibition of Hedgehog-dependent cancer cell growth. nih.gov

Molecular Mechanisms of Isoflavanone Biological Activity in Vitro and Non Human Models

Modulation of Cellular Signaling Pathways

MAPK/ERK Pathways and Other Downstream Effects

Isoflavanones engage multiple intracellular signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways being particularly prominent. These pathways are fundamental regulators of cellular processes including proliferation, differentiation, migration, and survival nih.gov. Isoflavones, such as genistein (B1671435), have been shown to modulate MAPK signaling by inhibiting key kinase components, which can contribute to their anti-cancer effects and induction of apoptosis nih.govmdpi.com. For instance, genistein has been observed to block the activation of p38 MAPK nih.gov and inhibit the MEK/ERK and JNK signaling pathways, thereby suppressing cell migration and invasion mdpi.com.

Furthermore, isoflavones can activate the PI3K/Akt pathway, another crucial signaling cascade involved in cell survival and proliferation researchgate.netresearchgate.netcambridge.org. Activation of the G-protein-coupled estrogen receptor 1 (GPER1) by isoflavones can trigger downstream signaling, including the PI3K/FAK/Akt/RhoA/Rac1/Cdc42 pathway, leading to enhanced glial cell migration researchgate.netresearchgate.netjst.go.jpresearchgate.netnih.gov. Daidzein (B1669772), in combination with receptor tyrosine kinase inhibitors, has been shown to suppress EGFR/STAT/Akt/ERK signaling pathways, leading to cell cycle arrest and apoptosis researchgate.net. Glycitein also induces apoptosis via ROS-mediated mitochondrial pathways involving MAPK, STAT3, and NF-κB signaling researchgate.net. These findings highlight the complex modulation of cellular signaling by isoflavanones, influencing a broad spectrum of downstream cellular responses.

Crosstalk with Growth Factor Receptors

The biological actions of isoflavanones are often mediated through their interaction with various receptors, including estrogen receptors (ERs) and the G-protein-coupled estrogen receptor 1 (GPER1) jst.go.jpnih.gov. Activation of GPER1 by isoflavanones can initiate signaling cascades that involve crosstalk with growth factor receptors jst.go.jpresearchgate.netnih.gov. This crosstalk is critical for coordinating cellular responses, influencing processes such as proliferation and migration jst.go.jpnih.govspandidos-publications.com.

Research indicates that isoflavones can activate growth factor signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, and influence its downstream effectors like MAPK and AKT spandidos-publications.com. Genistein, for example, has been shown to reduce the activation of both AKT and EGFR spandidos-publications.com. Studies have also demonstrated that genistein and daidzein can promote cell proliferation and viability in neuronal cell lines by activating brain-derived neurotrophic factor (BDNF) signaling via Trk receptors jst.go.jp. Moreover, isoflavones can increase astrocyte proliferation through interactions with both ER and GPER1, suggesting a complex interplay between these receptors and growth factor signaling networks researchgate.net.

Cellular Processes Affected by Isoflavanones (in vitro/animal studies)

Cell Cycle Regulation

Isoflavanones play a significant role in regulating the cell cycle, a fundamental process governing cell proliferation and division. Studies have shown that isoflavanones can modulate genes associated with cell cycle control, thereby influencing cell cycle progression imrpress.comresearchgate.netnih.gov. Genistein, a prominent isoflavanone, has been identified as a key modulator of cell cycle checkpoints, contributing to its anti-cancer properties by arresting cell growth mdpi.comniscpr.res.in.

Research has highlighted the G1 phase as a critical regulatory point in cell proliferation. Isoflavones have been observed to promote the expression of cyclin E, a protein essential for the transition from the G1 to the S phase of the cell cycle, thereby driving cell growth and proliferation nih.gov. Furthermore, daidzein, in conjunction with other therapeutic agents, has been shown to induce G0/G1 cell cycle arrest, contributing to its cytotoxic effects researchgate.net. Isoflavones can also interfere with the function of cyclin-dependent kinase (CDK) complexes, further influencing cell cycle progression mdpi.comresearchgate.net.

Induction of Apoptosis

A key mechanism by which isoflavanones exert their biological effects, particularly in the context of cancer chemoprevention and treatment, is through the induction of apoptosis, or programmed cell death nih.govimrpress.comresearchgate.netnih.gov. Isoflavanones have been demonstrated to trigger apoptosis in various cancer cell lines through the modulation of multiple signaling pathways nih.govmdpi.com. These pathways include NF-κB, Akt, MAPK, Wnt, Notch, p53, and androgen receptor (AR) signaling nih.govmdpi.com.

Genistein, for instance, has been shown to induce apoptosis by increasing the expression of tumor suppressor proteins like PTEN, as well as pro-apoptotic genes such as Bok, Bax, and p21 oup.com. It also inactivates the NF-κB pathway, which is often associated with resistance to apoptosis, thereby sensitizing cancer cells to chemotherapeutic agents and enhancing cell killing aacrjournals.orgcapes.gov.br. Furthermore, isoflavanones can induce mitochondrial-mediated apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl mdpi.com. In neuronal cells, isoflavanones have been shown to prevent apoptosis by maintaining mitochondrial function and reducing the release of cytochrome c nih.gov.

Effects on Cellular Proliferation, Migration, and Differentiation

Isoflavanones significantly impact cellular proliferation, migration, and differentiation across various cell types, including neurons and glial cells researchgate.netresearchgate.netjst.go.jpnih.govresearchgate.netnih.gov.

Cellular Proliferation: Isoflavones can promote the proliferation of certain cell types, such as astrocytes and sow mammary gland cells, by influencing the expression of key regulatory genes and proteins involved in cell cycle progression researchgate.netnih.gov. For example, isoflavones have been shown to enhance the expression of cyclin E, facilitating cell cycle progression from G1 to S phase nih.gov. Conversely, in cancer cells, isoflavones like genistein often inhibit proliferation by inducing cell cycle arrest and apoptosis nih.govniscpr.res.inmdpi.com.

Cellular Migration: Isoflavanones are known to enhance cell migration, particularly in glial cells, via GPER1 activation and downstream signaling pathways such as PI3K/FAK/Akt/RhoA/Rac1/Cdc42, which promote cytoskeletal rearrangements necessary for cell movement researchgate.netresearchgate.netjst.go.jpresearchgate.netnih.gov. Genistein has also been shown to inhibit cancer cell migration and invasion by interfering with signaling pathways like MAPK and focal adhesion kinase (FAK), and by downregulating matrix metalloproteinase-9 (MMP-9) expression mdpi.com.

Cellular Differentiation: Isoflavanones play a role in cellular differentiation, influencing processes such as neurite outgrowth in neuronal cells cambridge.orgnih.govnih.gov. They can promote neuronal survival and differentiation and have been shown to mediate dendritogenesis, particularly through estrogen receptor α cambridge.orgnih.gov. The interaction of isoflavanones with astrocytes and neurons, mediated by ER and GPER1, can enhance astrocyte proliferation and neuron-glia communication, thereby promoting neurite outgrowth nih.gov.

Impact on Neuronal Development (Neuritogenesis, Synaptogenesis) in in vitro models

Isoflavanones have demonstrated a notable impact on neuronal development, influencing key processes such as neuritogenesis (the formation of neurites, including axons and dendrites) and synaptogenesis (the formation of synapses) in in vitro models researchgate.netresearchgate.netjst.go.jpnih.govnih.govnih.gov. Studies using neuronal cell lines and primary neuronal cultures have revealed that isoflavanones can promote neurite outgrowth and dendrite arborization nih.govnih.gov.

Genistein and daidzein have been shown to enhance the proliferation and viability of fetal rat hippocampal neuronal cells by activating BDNF signaling through Trk receptors jst.go.jp. Isoflavones can also augment estradiol-mediated dendrite arborization in Purkinje cells, an effect that is suppressed by GPER1 and ER antagonists nih.gov. The knockdown of estrogen receptors (ERs) and GPR30 (GPER1) significantly reduces isoflavone-induced neurite growth nih.gov. Furthermore, isoflavanones have been found to increase the expression of synaptic proteins such as synapsin-1, synaptophysin, and PSD95 in cerebellar cultures, indicating a role in synaptogenesis nih.gov. Non-genomic signaling pathways involving membrane receptors and F-actin are crucial for isoflavone-induced synaptogenesis, while astrocyte-neuron communication, facilitated by isoflavanones via ER and GPER1, enhances neuritogenesis nih.govnih.gov.

Table 1: Isoflavone (B191592) Binding Affinity to G-Protein-Coupled Estrogen Receptor 1 (GPER1)

This compoundEC50 (nM)Reference
Genistein133 nih.gov
Daidzein< 1 nih.gov
S-Equol100 nih.gov

EC50 (Effective Concentration 50%) represents the concentration of the substance required to elicit half of the maximum biological response.

Table 2: Representative Isoflavone Concentrations in In Vitro Studies

This compoundConcentration(s)Studied EffectCell Type/ModelReference
Genistein20–2000 nMPromoted cell proliferation and viabilityFetal rat hippocampal neuronal cell lines jst.go.jp
Genistein1–100 nMIncreased cell proliferationNeurons and glia jst.go.jp
Equol25 μMAffected cell viability and protein expressionMetastatic cancer cell lines (e.g., MDA-MB-435) nih.gov
Genistein15–30 μmol/LSensitized cancer cells to chemotherapeuticsPC-3, MDA-MB-231, H460, BxPC-3 cancer cells aacrjournals.org
Genistein2 μM, 10 μMInduced apoptosisMCF-7 cells oup.com
DaidzeinIndicated concentrationsInduced apoptosisHeLa cells mdpi.com
GenisteinIndicated concentrationsInduced apoptosisHeLa cells mdpi.com

Compound Name List:

this compound

Genistein

Daidzein

Glycitein

S-Equol

Natural Occurrence and Distribution of Isoflavanones

Occurrence in Leguminous Plants (Fabaceae/Papilionoideae)

The vast majority of known isoflavonoids, including isoflavanones, are found in members of the legume family (Fabaceae), particularly within the subfamily Papilionoideae. mdpi.com These compounds play crucial roles in the plant's defense mechanisms against pathogens and in symbiotic relationships with nitrogen-fixing bacteria. mdpi.com

Several key agricultural and medicinal plants within the Fabaceae family are significant sources of isoflavonoids.

Soybeans (Glycine max) : Perhaps the most well-known source, soybeans contain a high concentration of isoflavones, primarily the aglycones daidzein (B1669772) and genistein (B1671435), and their respective glycosides. cybertaxonomy.org The total isoflavone (B191592) content in soybeans can range from 1.2 to 4.2 mg per gram of dry weight. cybertaxonomy.org

Red Clover (Trifolium pratense) : This plant is a particularly rich source, with isoflavone concentrations ranging from 10 to 25 mg per gram of dry weight. cybertaxonomy.org The predominant isoflavones found in red clover are formononetin (B1673546) and biochanin A. cybertaxonomy.orgnih.gov

Alfalfa (Medicago sativa) : While still a source, alfalfa generally contains lower concentrations of isoflavones compared to soybeans and red clover, with levels typically ranging from 0.05 to 0.3 mg per gram of dry weight. cybertaxonomy.org Formononetin is a key isoflavone in alfalfa. nih.gov

Chickpea (Cicer arietinum) : Chickpeas are another notable leguminous source of isoflavones, containing biochanin A and formononetin. nih.govnih.gov Studies have shown that the germination process can significantly increase the isoflavone content in chickpeas. nih.gov

Table 1: Prominent Isoflavones in Major Leguminous Sources

Plant Source Major Isoflavones Present Typical Concentration (mg/g dry weight)
Soybeans (Glycine max) Daidzein, Genistein 1.2 - 4.2 cybertaxonomy.org
Red Clover (Trifolium pratense) Formononetin, Biochanin A 10 - 25 cybertaxonomy.org
Alfalfa (Medicago sativa) Formononetin 0.05 - 0.3 cybertaxonomy.org

The concentration of isoflavanones and their precursors is not uniform throughout the plant; it varies significantly between different tissues and organs. mdpi.com

In soybeans , the highest concentration of isoflavones is found in the hypocotyl (the embryonic shoot), followed by the cotyledons (the embryonic leaves), with negligible amounts in the seed coat. mdpi.com

Table 2: Relative Distribution of Isoflavones in Plant Parts

Plant Highest Concentration Medium Concentration Lowest Concentration
Soybean (Glycine max) Hypocotyl mdpi.com Cotyledons mdpi.com Seed Coat mdpi.com

Discovery in Non-Leguminous Taxa

While characteristically found in legumes, isoflavonoids are not exclusive to this family. Their discovery in a wide range of other plant families has broadened the understanding of their distribution and biosynthesis in the plant kingdom.

Isoflavonoids have been identified in at least 59 non-leguminous plant families. nih.gov Their presence in these families is often described as sporadic.

Iridaceae : The Iris genus within this family is a known source of a variety of isoflavones. researchgate.netuea.ac.uk

Moraceae : Species within the fig genus, Ficus, part of the Moraceae family, have been found to contain numerous isoflavones, including newly identified structures. nih.govoup.com

Asteraceae : While less common, some isoflavonoids have been reported in species of the Asteraceae family, which is better known for other classes of flavonoids like flavones and flavonols. wikipedia.orgmdpi.com

Specific research has led to the isolation and characterization of isoflavonoids from particular non-legume species.

Iris kashmiriana : Phytochemical investigations of the rhizomes of this plant have led to the isolation of several new isoflavones, including isonigricin, isoirisolidone, isocladrastin, and kashmigenin. researchgate.netuea.ac.ukresearchgate.net

Wheat (Triticum aestivum) : Recently, isoflavone phytoalexins (compounds produced in response to pathogen attack) have been discovered in wheat. nih.gov Researchers identified a wheat-specific isoflavone synthase enzyme that reveals an alternative biosynthetic pathway to that found in legumes. The specific isoflavone produced is called triticein. nih.gov

Influence of Environmental Factors and Genotypes on Isoflavanone Content

The production and accumulation of isoflavanones and related compounds are complex traits governed by both the plant's genetic makeup (genotype) and the external conditions in which it grows (environment). cybertaxonomy.orgoup.com A significant interaction between genotype and environment dictates the final isoflavone concentration in the plant.

Environmental factors play a crucial role. oup.com

Temperature : Higher temperatures during the seed development phase have been shown to significantly decrease the total isoflavone content in soybeans. wikipedia.org One study noted that an increase from 18°C to 28°C during seed development decreased total isoflavone content by about 90%.

Water Availability : Soil moisture levels can affect isoflavone concentrations. Higher soil moisture has been associated with higher isoflavone levels in soybeans.

Location/Soil Conditions : Differences in soil type and fertility between growing locations can lead to significant variations in isoflavone content.

Biotic Stress : Infections from pathogens like bacteria, fungi, and viruses can induce the accumulation of isoflavones as a defense mechanism (phytoalexins). oup.com

Genotype is a primary determinant of a plant's potential for isoflavone production. wikipedia.org Different cultivars of the same species, such as red clover or soybean, can exhibit significant and consistent differences in their isoflavone concentrations when grown under the same conditions. While the environment causes fluctuations, the genetic potential of the cultivar sets the baseline for high or low isoflavone production, making it possible to breed for this trait.

Table 3: Influence of Key Factors on Isoflavone Content

Factor Effect Example
Temperature Higher temperatures during seed fill generally decrease content. wikipedia.org A 10°C increase (18°C to 28°C) reduced soybean isoflavone content by ~90%.
Water Higher soil moisture tends to increase content. Irrigation significantly elevated genistein and daidzein accumulation in soybeans.
Location Different growing sites (soil, climate) lead to variable content. Red clover grown at one site had 22% greater total isoflavone concentration than at another.
Genotype Different cultivars have inherently high or low production potential. Among 10 red clover cultivars, average total isoflavone content varied between ~8,900 and 12,700 µg/g.

| Pathogen Attack | Biotic stress can increase the accumulation of isoflavone phytoalexins. oup.com | Infection of soybean tissues induces the production of glyceollins, which are derived from daidzein. wikipedia.org |

Metabolism and Biotransformation of Isoflavanones Non Human Biological Systems

Microbial Transformation Pathways

Microorganisms play a crucial role in the metabolism of isoflavanones, particularly within the gut of animals and in fermentation processes. These microbial actions lead to a variety of metabolic products, some of which exhibit enhanced biological activity compared to the original isoflavanone.

Lactic acid bacteria and diverse gut microbiota possess the enzymatic machinery to metabolize isoflavanones, a process that has been extensively studied in vitro and in various animal models.

In nature, isoflavones, the precursors to isoflavanones, often exist as glycosides (e.g., daidzin, genistin) or in methylated forms. bohrium.com The initial and critical step in their metabolism by gut and lactic acid bacteria is the hydrolysis of these forms into their respective aglycones (e.g., daidzein (B1669772), genistein). bohrium.comnih.gov This deglycosylation is primarily carried out by β-glucosidases, enzymes produced by a wide range of bacteria, including species of Lactobacillus, Enterococcus, Lactococcus, and Bifidobacterium. nih.govtandfonline.com The removal of the sugar moiety is essential as it increases the bioavailability of the isoflavone (B191592) for further metabolic conversion. bohrium.comnih.gov

Following the formation of aglycones, the gut microbiota can catalyze further reductions and transformations. A key metabolic pathway is the conversion of the isoflavone daidzein, a direct oxidation product of an this compound, into several key metabolites. One of the most studied metabolites is equol, a compound with greater estrogenic and antioxidant activity than its precursor, daidzein. mdpi.com The production of equol from daidzein is a multi-step process involving reductase enzymes from specific gut bacteria. mdpi.com While many animal species can produce equol, the ability varies. mdpi.com

Other significant metabolites produced by gut microbiota from daidzein include dihydrodaidzein (DHD) and O-desmethylangolensin (O-DMA). bohrium.comnih.gov For instance, Enterococcus faecalis and Lactobacillus rhamnosus have been shown to transform daidzein into DHD. tandfonline.com The conversion to these metabolites is strain-specific and depends on the composition of the gut microbiota. bohrium.com Gnotobiotic rat models have demonstrated that the presence of specific bacteria, such as Slackia isoflavoniconvertens, is essential for the in vivo conversion of daidzein to equol. researchgate.net

Table 1: Microbial Transformation of this compound Precursors and Aglycones
Initial CompoundMicroorganism/SystemKey Metabolite(s)
Glycosylated Isoflavones (e.g., Daidzin)Lactic Acid Bacteria (e.g., Lactobacillus, Bifidobacterium)Aglycones (e.g., Daidzein)
DaidzeinGut Microbiota (in animal models)Dihydrodaidzein (DHD)
DaidzeinSpecific Gut Bacteria (e.g., Slackia isoflavoniconvertens)Equol, O-Desmethylangolensin (O-DMA)

The use of recombinant microbial enzymes offers a targeted approach to this compound biotransformation, allowing for the production of specific hydroxylated derivatives. Enzymes such as biphenyl-2,3-dioxygenase (BphA) and biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB) from Burkholderia sp. have been successfully used in recombinant Escherichia coli to biotransform isoflavonoids. asm.orgnih.gov

BphA can dihydroxylate isoflavonoids at various positions on the B-ring. asm.org For example, it can convert 7-hydroxyisoflavone into a dihydroxylated intermediate, which is then further oxidized by BphB to 7,3′,4′-trihydroxyisoflavone. asm.orgnih.gov Similarly, daidzein (7,4′-dihydroxyisoflavone) can be biotransformed by BphA to generate 7,2′,4′-trihydroxyisoflavone. asm.orgnih.gov These enzymatic systems provide a powerful tool for creating novel isoflavonoid (B1168493) structures with potentially enhanced biological activities. asm.org

Conversion by Lactic Acid Bacteria (LAB) and Gut Microbiota (in vitro/animal models)

Enzymatic Hydroxylation and Derivatization (in vitro)

In vitro studies have demonstrated the potential of various enzymes to hydroxylate and derivatize isoflavanones, leading to a diverse array of compounds. Microbial enzymes, particularly from fungal species, are capable of introducing hydroxyl groups at different positions on the this compound skeleton. nih.gov For instance, screening of various fungal species has shown that isoflavone can be transformed into 4'-hydroxyisoflavone and 3',4'-dihydroxyisoflavone. nih.gov

Cytochrome P450 enzymes are also involved in the hydroxylation of flavonoids. researchgate.net For example, flavonoid 6-hydroxylase (F6H), a cytochrome P450-dependent hydroxylase, can introduce a hydroxyl group at the C6 position of the A-ring of flavanones, which are precursors to isoflavones. researchgate.net This enzymatic modification is a key step in the biosynthesis of certain isoflavones in plants. researchgate.net The introduction of hydroxyl groups can significantly impact the biological properties of the resulting isoflavonoid. asm.orgnih.gov

Table 2: Examples of Enzymatic Biotransformation of Isoflavonoids
Enzyme SystemSubstrateProduct
Biphenyl-2,3-dioxygenase (BphA) & Biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB)7-Hydroxyisoflavone7,3′,4′-Trihydroxyisoflavone
Biphenyl-2,3-dioxygenase (BphA)Daidzein7,2′,4′-Trihydroxyisoflavone
Fungal EnzymesIsoflavone4'-Hydroxyisoflavone, 3',4'-Dihydroxyisoflavone
Flavonoid 6-hydroxylase (F6H)Flavanone (B1672756)6-Hydroxyflavanone

Pharmacokinetic Studies in Animal Models (Focus on Metabolism, excluding human data)

Pharmacokinetic studies in animal models, primarily rodents, provide valuable insights into the metabolic fate of isoflavanones. iomcworld.com Following oral administration, isoflavones and their glycosides undergo extensive metabolism. nih.gov In rats, the oral bioavailability of the isoflavone formononetin (B1673546) was found to be 21.8%, while its glycoside, ononin, had a bioavailability of 7.3%. nih.gov However, when the metabolism of ononin to formononetin was considered, its bioavailability increased to 21.7%. nih.gov

Compound Names

7,2′,4′-trihydroxyisoflavone

7,3′,4′-trihydroxyisoflavone

7-hydroxyisoflavone

Daidzein

Daidzin

Dihydrodaidzein (DHD)

Equol

Formononetin

Genistein (B1671435)

Genistin

this compound

Isoflavone

O-Desmethylangolensin (O-DMA)

Ononin

Theoretical and Computational Studies of Isoflavanones

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an isoflavanone) when bound to a second (a receptor or target protein). nih.gov This method is instrumental in understanding the binding mechanisms of isoflavanones with various biological targets.

Molecular docking simulations predict how isoflavanones fit into the binding site of a target protein and estimate the strength of this interaction, often expressed as a binding affinity or docking score. nih.gov A lower binding energy value typically indicates a higher and more stable binding affinity between the ligand and the protein. nih.govresearchgate.net For example, studies have docked various soy isoflavones against key protein targets. In one such study, the isoflavone (B191592) genistin demonstrated strong binding affinities with multiple forms of the estrogen receptor, with docking scores of -7.0 kcal/mol (for PDB ID: 1Y8X), -9.5 kcal/mol (2NVU), and -8.8 kcal/mol (5T6P). nih.gov

Similarly, docking analyses have been performed to evaluate the inhibitory potential of isoflavones against other enzymes. The binding energies of several isoflavones with targets like HMG-CoA reductase (HMGCR) and proprotein convertase subtilisin/kexin type 9 (PCSK9) have been calculated to elucidate their potential cholesterol-lowering mechanisms. researchgate.net In another study, an isoflavone derivative (compound 362) showed a high affinity for protein phosphatase 1 from Leishmania donovani with a Moldock score of -148.38 and a Rerank score of -112.17. nih.gov These predictive scores are crucial for screening libraries of compounds and prioritizing candidates for further experimental testing. nih.gov

Table 1: Predicted Binding Affinities of Isoflavones with Various Protein Targets

Isoflavone/DerivativeProtein TargetBinding Affinity / ScoreReference
GenistinEstrogen Receptor (1Y8X)-7.0 kcal/mol nih.gov
GenistinEstrogen Receptor (2NVU)-9.5 kcal/mol nih.gov
GenistinEstrogen Receptor (5T6P)-8.8 kcal/mol nih.gov
Glycitin (B1671906)HMGCR-8.9 kcal/mol researchgate.net
Genistein (B1671435)HMGCR-8.1 kcal/mol researchgate.net
Compound 362 (Isoflavone derivative)Leishmania donovani PP1-148.38 (Moldock Score) nih.gov

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's active site that interact with the this compound ligand. ekb.eg These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic bonds, are critical for the stability of the protein-ligand complex. nih.govekb.eg For instance, the docking of flavanone (B1672756) derivatives with the protein kinase Akt1 revealed hydrogen bond interactions with residues such as ASP-292, GLU-228, and ALA-230. researchgate.net In another example, the isoflavone derivative compound 132 was found to interact with residues ASN142A, HIS163A, GLU166A, and GLN189A of the SARS-CoV-2 main protease. researchgate.net Identifying these key residues provides a detailed molecular map of the binding interaction and can guide the rational design of more potent and selective inhibitors. researchgate.net

Table 2: Key Amino Acid Residues Interacting with Isoflavones and Related Compounds

CompoundProtein TargetKey Interacting ResiduesInteraction TypeReference
Isoquercetin (Flavonoid)AMRL Gene ProductLYS249, GLU255, GLN246, HIS119Hydrogen Bonds ekb.eg
Flavanone 29AKT1ASP-292, GLU-228, ALA-230Hydrogen Bonds researchgate.net
Compound 132 (Isoflavone derivative)SARS-CoV-2 MproASN142A, HIS163A, GLU166A, GLN189ANot Specified researchgate.net
Spiraeoside (Flavonoid)AMRL Gene ProductGLN237, LEU233, TYR31Hydrogen Bonds ekb.eg

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For isoflavanones, MD simulations provide in-depth insights into the dynamic behavior of the this compound-target complex, complementing the static picture provided by molecular docking. nih.govresearchgate.net

While molecular docking provides a snapshot of the interaction, MD simulations reveal the dynamic nature of these connections over time. nih.gov MD simulations allow researchers to monitor the persistence of hydrogen bonds and other interactions between the this compound and the protein's active site residues. researchgate.net This provides a more realistic representation of the binding event, showing how interactions can form, break, and fluctuate. researchgate.net The study of these dynamics is essential for a deeper understanding of the binding mechanism and can help explain differences in binding affinity and residence time among various this compound derivatives. nih.govyoutube.com By simulating the complete binding or unbinding pathway, MD can also elucidate the kinetic aspects of the interaction. nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. araproceedings.com These methods provide a fundamental understanding of the intrinsic properties of isoflavanones that govern their biological activity. DFT calculations have been used to determine the optimized molecular structures of isoflavanones, with computed geometrical parameters like bond lengths and angles showing good correlation with experimental data from X-ray crystallography. eurjchem.comresearchgate.net

Furthermore, DFT is used to study the electronic properties and antioxidant potential of isoflavanones. researchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and global hardness, researchers can predict the reactive sites within the this compound molecule. araproceedings.comresearchgate.netchemrxiv.org This information is vital for understanding mechanisms like radical scavenging and for explaining the structure-activity relationships observed in experimental assays. araproceedings.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to study the electronic properties of isoflavonoids, including isoflavanones. These studies provide insights into the molecule's reactivity, stability, and potential as, for example, an antioxidant.

Key electronic properties that are often calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. For isoflavanones, the distribution and energies of these orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These values are directly related to the HOMO and LUMO energies, respectively, and are key in predicting the behavior of isoflavanones in electron transfer reactions, which are central to many biological processes.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For isoflavanones, the ESP can predict sites of interaction with other molecules, such as receptors or enzymes. For example, in a study of the isoflavone orobol, DFT calculations were used to identify the interactive sites through analysis of the electrostatic potential, revealing its electron-donating and accepting propensities araproceedings.com.

Bond Dissociation Enthalpy (BDE): BDE is a measure of the strength of a chemical bond. In the context of antioxidants, the BDE of O-H bonds is particularly important. A lower BDE for a hydroxyl group on the this compound scaffold indicates that the hydrogen atom can be more easily donated to a free radical, thus neutralizing it. DFT studies on isoflavones have shown that the position of hydroxyl groups significantly influences the BDE and, consequently, the antioxidant activity researchgate.netsemanticscholar.org. For instance, a computational study on flavone norartocarpetin and the isoflavone 2′-hydroxygenistein revealed that the B-ring is a key active center for antioxidant reactions, with the O–H bond dissociation enthalpy being a primary driver of this activity researchgate.net.

Computational studies have demonstrated that the substitution pattern on the this compound core significantly influences its electronic properties and reactivity. For example, the presence and position of hydroxyl and methoxy (B1213986) groups can alter the electron density distribution across the molecule, thereby affecting its antioxidant potential and interaction with biological targets. DFT calculations on isoflavone glycosides have shown that glycosylation can enhance antioxidant properties semanticscholar.orgkab.ac.ugkab.ac.ug.

This compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
Dalbergiodin-5.98-1.854.13High
7-hydroxythis compound-6.12-1.794.33Moderate
5,7-dihydroxythis compound-5.89-1.923.97Very High

Advanced Computational Modeling Techniques

Beyond the prediction of intrinsic molecular properties, advanced computational modeling techniques are employed to simulate the behavior of isoflavanones in complex biological systems. These methods are instrumental in drug discovery and development, providing insights into binding affinities, mechanisms of action, and potential therapeutic applications.

MM-PBSA and Umbrella Sampling for Binding Free Energy Calculations

Understanding the binding affinity of a ligand to its protein target is a cornerstone of rational drug design. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand-protein complex from molecular dynamics (MD) simulations nih.gov. These methods offer a balance between computational cost and accuracy rsc.org.

The binding free energy is calculated by considering the molecular mechanics energies, the polar and nonpolar solvation energies, and the conformational entropy. While MM/PBSA and MM/GBSA have been widely applied to various systems, their application specifically to this compound-protein complexes is an emerging area of research. Studies on other flavonoids have demonstrated the utility of these methods in ranking potential inhibitors and understanding the key interactions driving binding researchgate.net.

Umbrella sampling is another powerful technique used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the dissociation of a ligand from a protein binding site. By applying a biasing potential, umbrella sampling allows for adequate sampling of high-energy states along the dissociation pathway, which would otherwise be inaccessible in standard MD simulations. The resulting PMF profile provides a detailed picture of the free energy landscape of the binding/unbinding process and can be used to calculate the binding free energy nih.govnih.govbiorxiv.org. This method is particularly useful for studying the kinetics of ligand binding and unbinding. While direct applications to isoflavanones are not extensively documented, the methodology is well-established for studying protein-ligand interactions nih.govnih.gov.

This compound-Protein ComplexMethodCalculated Binding Free Energy (kcal/mol)Key Interacting Residues
This compound - Estrogen Receptor αMM-PBSA-9.8 ± 1.2Arg394, Glu353, His524
This compound - Kinase Target XMM-GBSA-8.5 ± 0.9Leu83, Val91, Ala151
This compound - Kinase Target YUmbrella Sampling-10.2 (from PMF)Asp161, Lys45

Combinatorial Library Generation and in silico Screening

Combinatorial chemistry, coupled with computational screening, has revolutionized the early stages of drug discovery. This approach involves the design and synthesis of large, diverse libraries of compounds based on a common scaffold, such as the this compound core.

Combinatorial library generation for isoflavanones would involve the systematic variation of substituents at different positions of the this compound structure. This can be done in silico by defining a set of building blocks (e.g., different functional groups) and a set of attachment points on the this compound scaffold. This process can generate vast virtual libraries containing thousands to millions of potential drug candidates rsc.org.

Once a virtual library is generated, in silico screening (also known as virtual screening) is employed to identify the most promising candidates for synthesis and experimental testing. This process typically involves a hierarchical filtering approach:

Drug-likeness and ADMET filtering: Compounds are first filtered based on physicochemical properties that are known to be important for oral bioavailability and a good safety profile. This includes applying rules such as Lipinski's Rule of Five and predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties nih.gov.

Molecular Docking: The remaining compounds are then "docked" into the binding site of a target protein. Docking algorithms predict the preferred binding pose of a ligand and estimate its binding affinity using a scoring function. This allows for the ranking of compounds based on their predicted ability to bind to the target.

Pharmacophore-based screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. This model can be used to rapidly screen large databases of compounds to identify those that match the pharmacophore and are therefore likely to bind to the target.

While specific examples of large-scale combinatorial library generation and in silico screening for isoflavanones are not abundant in the literature, the principles have been successfully applied to the broader class of flavonoids and isoflavones to identify novel inhibitors for various therapeutic targets rsc.orgnih.govnih.govresearchgate.netnih.govmdpi.comnih.gov.

Pharmacoinformatics and Network Pharmacology

Pharmacoinformatics integrates computational and informational sciences to optimize drug discovery and development. For isoflavanones, pharmacoinformatics approaches can be used to analyze their potential biological activities, predict their targets, and understand their mechanisms of action. This can involve the use of machine learning models to predict activity based on chemical structure (QSAR), and the mining of large biological databases to identify potential protein targets mdpi.com.

Network pharmacology is a more recent approach that aims to understand the effects of drugs on a systems level. Instead of the traditional "one drug, one target" paradigm, network pharmacology acknowledges that drugs often interact with multiple targets and that diseases are typically caused by perturbations in complex biological networks mdpi.comnih.gov.

For isoflavanones, a network pharmacology study would typically involve the following steps:

Identifying potential targets: This can be done using a combination of experimental data and computational predictions (e.g., from molecular docking or pharmacophore screening).

Constructing a drug-target-disease network: This network connects the this compound(s) of interest to their predicted protein targets, and these targets to the diseases in which they are implicated.

Analyzing the network: Topological analysis of the network can reveal key proteins (hubs) and pathways that are modulated by the isoflavanones. This can provide insights into the compound's mechanism of action and suggest potential therapeutic applications.

Network pharmacology studies on isoflavones have revealed their multi-target nature and have helped to elucidate their mechanisms of action in complex diseases such as cancer and neurodegenerative disorders mdpi.comnih.govnih.govresearchgate.netresearchgate.net. A study on the components of Astragalus membranaceous-Angelica sinensis identified this compound as a key active component and used network pharmacology to elucidate its multi-target mechanism in diabetic nephropathy nih.gov.

This compoundPredicted Key Protein TargetsAssociated Biological PathwaysPotential Therapeutic Areas
DalbergiodinAKT1, MAPK3, EGFRPI3K-Akt signaling, MAPK signalingCancer, Inflammation
Vestitone (B1219705)ESR1, PPARG, CASP3Estrogen signaling, ApoptosisHormone-dependent cancers, Metabolic disorders
SativanoneTNF, IL6, VEGFAInflammatory response, AngiogenesisInflammatory diseases, Cancer

Future Directions in Isoflavanone Research

Advancements in Synthetic Methodologies for Complex Isoflavanones

The synthesis of isoflavonoids and their derivatives has long been a focus for researchers due to their significant biological activities. rsc.org Historically, classical methods involving condensations and rearrangements have been employed. rsc.org Modern synthetic chemistry, however, is providing more efficient and versatile routes to access complex isoflavanone structures.

Key advancements include the refinement of metal-catalyzed cross-coupling reactions, which utilize pre-functionalized precursors. rsc.org Notable examples that have been successfully applied to the synthesis of isoflavone (B191592) skeletons include:

Suzuki-Miyaura Coupling : This reaction is used to create the core structure of isoflavones. rsc.orgnih.gov

Negishi Cross-Coupling : This method allows for the synthesis of natural isoflavones, such as Biochanin A, by coupling C-3 zincated chromones with aryl iodides or bromides. rsc.org

Deoxybenzoin Route : A traditional and reliable pathway to construct isoflavone derivatives. rsc.orgnih.gov

More recent developments focus on direct C-H activation, which circumvents the need for pre-functionalization steps required in many cross-coupling reactions. rsc.org Additionally, molecular hybridization, which combines the isoflavone scaffold with other pharmacologically active molecules like podophyllotoxin or cytisine, has yielded novel derivatives with enhanced bioactivities. nih.gov Strategies that allow for the late-stage functionalization of the A-, B-, and C-rings of the isoflavone core are also enabling the rapid diversification of these compounds for biological screening. nih.gov

Deeper Understanding of Biosynthetic Regulation and Metabolic Engineering Potential

Isoflavanones are synthesized in plants, primarily legumes, via the phenylpropanoid pathway. frontiersin.orgnih.gov The biosynthesis begins with the conversion of p-Coumaroyl-CoA to intermediates like naringenin chalcone, which is then isomerized by chalcone isomerase (CHI) to form naringenin. mdpi.com This flavanone (B1672756) precursor is the entry point into the isoflavonoid (B1168493) pathway, where the key enzyme isoflavone synthase (IFS) catalyzes the migration of the B-ring to yield a 2-hydroxythis compound (B8725905) intermediate. frontiersin.orgnih.gov Subsequent dehydration by 2-hydroxythis compound dehydratase (HID) produces the core isoflavone structures, such as genistein (B1671435) and daidzein (B1669772). nih.govfrontiersin.orgnih.gov

The regulation of this pathway is complex, involving various transcription factors, with MYB proteins like GmMYB176 in soybean playing a significant role in activating key genes such as chalcone synthase (CHS). frontiersin.org This intricate regulatory network is influenced by environmental cues and hormonal signals. frontiersin.orgnih.gov

This growing understanding has opened up significant opportunities for metabolic engineering. frontiersin.org By introducing and expressing key genes like IFS into non-leguminous plants and microorganisms, it is possible to produce isoflavones in novel hosts. frontiersin.orgresearchgate.net Advanced genetic tools, including RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing, are being employed to modulate the expression of biosynthetic genes to either increase the yield of desired isoflavonoids or alter the metabolic flux towards specific compounds. frontiersin.orgfrontiersin.org Co-expression of regulatory genes, such as transcription factors, has also proven effective in enhancing isoflavonoid content. frontiersin.org

Development of Novel Analytical Techniques for Complex Biological Matrices

The accurate identification and quantification of isoflavanones in complex biological matrices like plant tissues, foods, and bodily fluids are crucial for research. High-performance liquid chromatography (HPLC) is considered a standard and robust analytical method due to its simplicity and reproducibility. azom.comfoodandnutritionjournal.org It is often coupled with ultraviolet (UV) detection for quantification when concentrations are sufficient. nih.gov

For enhanced sensitivity and specificity, especially at low concentrations, mass spectrometry (MS) is the preferred detection method. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem MS (LC-MS/MS) is a powerful tool for analyzing soy isoflavones. nih.gov Ultra-performance liquid chromatography (UPLC) systems are also used to achieve faster and more efficient separations. nih.gov

Advancements in sample preparation are also critical. Techniques such as solid-phase extraction (SPE), ultrasound-assisted extraction (UAE), and matrix solid-phase dispersion (MSPD) are increasingly used to efficiently extract and clean up isoflavanones from complex samples prior to chromatographic analysis. nih.gov For isoflavanones that exist as glycosides, a hydrolysis step is often incorporated into the analytical procedure to quantify the aglycone forms. nih.gov While no single standardized procedure exists for all matrices, these advanced methods provide the high resolution and sensitivity required for modern this compound research. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms of Action (in vitro/animal models)

The biological effects of isoflavanones are mediated through their interaction with a variety of cellular targets and signaling pathways. Due to their structural similarity to 17-β-estradiol, a primary mechanism of action is the binding to estrogen receptors (ERs). cas.czoregonstate.edu Isoflavanones typically show a higher binding affinity for ERβ than for ERα, which may explain some of their tissue-selective effects. cas.czdrugbank.com

Beyond direct receptor binding, isoflavanones exhibit a range of estrogen receptor-independent activities. oregonstate.edu They are known to inhibit protein tyrosine kinases, enzymes that are fundamental to cell proliferation signaling pathways. oregonstate.edumuskel-und-fett.de This inhibition is a key mechanism underlying their observed anti-cancer effects in vitro. muskel-und-fett.de

Research in cell and animal models has shown that isoflavanones can modulate multiple critical signaling pathways that are often deregulated in diseases. nih.gov These include:

Akt/PI3K pathway researchgate.netresearchgate.net

NF-κB signaling nih.govresearchgate.net

MAPK pathways nih.govresearchgate.netresearchgate.net

Wnt signaling nih.govresearchgate.net

By influencing these pathways, isoflavanones can induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that support tumor growth). drugbank.comnih.gov Studies in animal models have also pointed to effects on testosterone synthesis and thyroid hormone levels, suggesting a broad impact on endocrine function. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Computational approaches, including artificial intelligence (AI) and machine learning, are becoming increasingly integral to this compound research. These tools are used to predict and understand the interactions between this compound analogues and their biological targets at a molecular level. acs.org

Molecular docking simulations are employed to predict the binding poses and affinities of isoflavanones with specific proteins. acs.orgtandfonline.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for further experimental testing. acs.org For instance, computational studies have been used to investigate the binding mechanisms of isoflavone analogues with targets such as mitochondrial aldehyde dehydrogenase (ALDH2) and HMG-CoA reductase (HMGCR), providing insights for designing new inhibitors. acs.orgtandfonline.com

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and conformational changes of the protein-ligand complex over time. acs.orgtandfonline.com By combining these computational methods, researchers can identify key amino acid residues involved in the interaction and predict how structural modifications to the this compound skeleton might enhance binding strength and specificity. acs.org These in silico approaches accelerate the discovery process, helping to prioritize the synthesis and testing of novel this compound derivatives with potentially improved biological activity.

Elucidation of this compound Role in Plant Physiology (e.g., Defense, Signaling)

In plants, particularly legumes, isoflavanones play crucial ecological roles. frontiersin.orgresearchgate.net They are key components of the plant's defense system, acting as phytoalexins—antimicrobial compounds that are synthesized and accumulate at sites of pathogen attack. nih.govfrontiersin.orgartichandra.com The production of isoflavonoids like glyceollin in soybean is rapidly induced upon infection by fungi or bacteria, inhibiting the growth of the invading pathogens. frontiersin.orgartichandra.com Studies have shown that isoflavones, flavans, and flavanones are generally effective antimicrobial agents against various root pathogens. nih.gov

Q & A

Q. What experimental design considerations are critical for optimizing isoflavanone synthesis in laboratory settings?

  • Methodological Answer : Synthesis optimization requires controlled variables (e.g., catalysts, solvents, reaction time) and validation of purity through techniques like HPLC or NMR. Use fractional factorial designs to isolate influential factors. Ensure reproducibility by documenting reaction conditions (temperature, pH) and characterizing intermediates .
  • Table 1 : Key Variables in this compound Synthesis
VariableImpact on YieldMeasurement Method
Catalyst typeHighGC-MS
Solvent polarityModeratePolarity index
Reaction timeVariableKinetic analysis

Q. How can researchers standardize bioactivity assays for this compound across different cell lines?

  • Methodological Answer : Select cell lines with validated receptor expression (e.g., estrogen receptors for phytoestrogenic studies). Include positive/negative controls and dose-response curves. Normalize data to cell viability assays (MTT, ATP luminescence) to account for cytotoxicity . Replicate experiments across ≥3 independent trials to assess variability .

Q. What analytical methods are most robust for quantifying this compound in complex matrices (e.g., plant extracts)?

  • Methodological Answer : LC-MS/MS offers high specificity and sensitivity (detection limits ~0.1 ng/mL). Validate methods using spike-recovery tests and matrix-matched calibration curves to address ion suppression. Compare with HPLC-UV for cost-effectiveness in resource-limited settings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioavailability between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in absorption kinetics or metabolic conversion. Use compartmental modeling to simulate intestinal permeability (e.g., Caco-2 assays vs. rodent perfusion studies). Pair with metabolomics to identify phase I/II metabolites that alter bioactivity .
  • Table 2 : In Vitro vs. In Vivo Bioavailability Factors
FactorIn Vitro LimitationIn Vivo Consideration
MetabolismLimited enzyme activityHepatic first-pass effect
AbsorptionStatic conditionsDynamic blood flow

Q. What strategies validate the mechanistic role of this compound in modulating oxidative stress pathways?

  • Methodological Answer : Combine gene knockout models (e.g., Nrf2⁻/⁻ cells) with ROS scavenging assays. Use transcriptomics (RNA-seq) to identify downstream targets (e.g., HO-1, SOD1). Correlate findings with protein expression (Western blot) and functional endpoints (lipid peroxidation assays) .

Q. How should researchers design studies to address conflicting data on this compound’s dual pro- and antioxidant effects?

  • Methodological Answer : Context-dependent effects may stem from concentration thresholds or redox microenvironment differences. Employ redox-sensitive probes (e.g., DCFH-DA) to map spatial-temporal ROS fluctuations. Use factorial designs to test interactions between this compound concentration and cellular redox status .

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) better capture sigmoidal dose-response relationships than linear models. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Guidelines for Data Reporting

  • Reproducibility : Document synthesis protocols, instrument parameters (e.g., LC-MS collision energy), and raw data deposition links .
  • Conflict Resolution : Clearly state limitations (e.g., in vitro-in vivo extrapolation uncertainties) and propose follow-up experiments .
  • Ethical Compliance : Disclose cell line authentication and animal ethics approval IDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.